Bathochromic Shift in Absorption Maximum: 2-Ethylhexyl vs. n-Octyl vs. t-Butyl Side Chains
When copolymerized with terthiophene donor units under identical Stille conditions, the polymer PTEHTBT bearing the target 2-ethylhexyl-substituted BT monomer exhibits an absorption maximum (λmax) at 565 nm, which is 31 nm red-shifted versus the n-octyl analog PTOTBT (λmax = 534 nm) and 70 nm red-shifted versus the t-butyl analog PTt-BTBT (λmax = 495 nm) [1]. The red-shift directly correlates with enhanced light-harvesting in the visible region, and PTEHTBT-based polymer solar cells achieved a power conversion efficiency (PCE) of 1.32%, whereas PTOTBT and PTt-BTBT devices delivered lower PCEs under the same device architecture (ITO/PEDOT:PSS/polymer:PC₆₁BM/LiF/Al) [1].
| Evidence Dimension | Thin-film UV-Vis absorption maximum (λmax) |
|---|---|
| Target Compound Data | PTEHTBT (2-ethylhexyl): λmax = 565 nm; PCE = 1.32% |
| Comparator Or Baseline | PTOTBT (n-octyl): λmax = 534 nm; PTt-BTBT (t-butyl): λmax = 495 nm |
| Quantified Difference | Δλmax = +31 nm (vs. n-octyl); +70 nm (vs. t-butyl) |
| Conditions | Stille copolymerization with terthiophene donor; thin-film UV-Vis; PSC device: ITO/PEDOT:PSS/polymer:PC₆₁BM/LiF/Al |
Why This Matters
Procurement of the 2-ethylhexyl monomer is essential to achieve the 31–70 nm longer-wavelength absorption onset needed for broader solar-spectrum coverage in OPV donor polymers.
- [1] Lee, K.-H.; Lee, H.-J.; Kuramoto, K.; Tanaka, Y.; Morino, K.; Sudo, A.; Okauchi, T.; Tsuge, A.; Endo, T. Synthesis of π-Conjugated Copolymers Composed of Benzo[2,1,3]thiadiazole and Thiophene Units Bearing Various Alkyl Groups and Their Application to Photovoltaic Cells. J. Polym. Sci. Part A: Polym. Chem. 2011, 49 (12), 2719–2727. DOI: 10.1002/pola.24710. View Source
